Pomalidomide-C6-O-C5-O-C4-COOH
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Overview
Description
Pomalidomide-C6-O-C5-O-C4-COOH is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It is based on the structure of Pomalidomide, a well-known immunomodulatory drug. This compound is primarily used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are designed to target and degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C6-O-C5-O-C4-COOH involves multiple steps, starting from the base compound Pomalidomide. The process includes the attachment of linker molecules to the Pomalidomide structure. The reaction conditions typically involve the use of organic solvents like DMSO (Dimethyl sulfoxide) and may require ultrasonic and warming techniques to ensure proper solubility and reaction efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The compound is then purified and tested for quality assurance before being used in further applications .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-C6-O-C5-O-C4-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the Pomalidomide core.
Substitution: The linker molecules can be substituted with other functional groups to create different conjugates
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified linker structures. These derivatives can have different biological activities and are used in various research applications .
Scientific Research Applications
Pomalidomide-C6-O-C5-O-C4-COOH has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
Pomalidomide-C6-O-C5-O-C4-COOH exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the basis for its use in PROTAC technology, where it helps in the selective degradation of specific proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar structural features.
Lenalidomide: A more potent derivative of Thalidomide with enhanced biological activity.
Iberdomide: Another derivative with distinct linker structures and biological properties
Uniqueness
Pomalidomide-C6-O-C5-O-C4-COOH is unique due to its specific linker structure, which allows for the creation of diverse PROTACs. This versatility makes it a valuable tool in drug discovery and development, offering the potential for targeted protein degradation with high specificity .
Properties
Molecular Formula |
C29H41N3O8 |
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Molecular Weight |
559.7 g/mol |
IUPAC Name |
5-[5-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexoxy]pentoxy]pentanoic acid |
InChI |
InChI=1S/C29H41N3O8/c33-24-15-14-23(27(36)31-24)32-28(37)21-11-10-12-22(26(21)29(32)38)30-16-5-1-2-6-17-39-18-7-3-8-19-40-20-9-4-13-25(34)35/h10-12,23,30H,1-9,13-20H2,(H,34,35)(H,31,33,36) |
InChI Key |
STEWOGZNWZMCIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCOCCCCCOCCCCC(=O)O |
Origin of Product |
United States |
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